Benzonitrile, 2,2'-(1,2-diazenediyl)bis-
Description
Benzonitrile, 2,2'-(1,2-diazenediyl)bis- (CAS No. 16288-72-5), also known as 2,2'-Azodibenzonitrile or 2,2'-Dicyanoazobenzene, is an aromatic azo compound with the molecular formula C₁₄H₈N₄ and a molecular weight of 256.25 g/mol . Its structure consists of two benzonitrile groups (phenyl rings substituted with cyano groups) linked by a central azo (-N=N- ) group. This compound is primarily utilized in polymer chemistry as a radical initiator due to its ability to decompose under specific conditions (e.g., heat or light) to generate free radicals, which drive polymerization reactions .
Properties
IUPAC Name |
2-[(2-cyanophenyl)diazenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4/c15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYQEQAAVVUZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298728 | |
| Record name | 2,2'-(e)-diazene-1,2-diyldibenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16288-72-5 | |
| Record name | NSC125608 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-(e)-diazene-1,2-diyldibenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2,2’-(1,2-diazenediyl)bis- typically involves the reaction of benzonitrile with a diazonium salt. One common method is the diazotization of aniline derivatives followed by coupling with benzonitrile. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazo linkage.
Industrial Production Methods
Industrial production of Benzonitrile, 2,2’-(1,2-diazenediyl)bis- may involve large-scale diazotization processes, where the reactants are mixed in controlled environments to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzonitrile, 2,2’-(1,2-diazenediyl)bis- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the diazo group can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where the diazo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Formation of nitro compounds or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 2,2’-(1,2-diazenediyl)bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzonitrile, 2,2’-(1,2-diazenediyl)bis- involves its interaction with molecular targets through the diazo group. The diazo linkage can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
2,2′-[(E)-1,2-Diazenediyl]bis(2,4-dimethylpentanenitrile) (CAS 131445-37-9)
- Molecular Formula : C₁₄H₂₂N₄
- Molecular Weight : 262.36 g/mol
- Structure : Features an azo group flanked by branched aliphatic nitrile groups (2,4-dimethylpentanenitrile).
- Applications: Like the target compound, it serves as a radical initiator in polymerization. However, its aliphatic nitrile substituents may confer higher solubility in non-polar media compared to aromatic analogs .
2,2'-Azobis-(2-methylbutyronitrile) (CAS 13472-08-7)
- Molecular Formula : C₁₀H₁₆N₄
- Molecular Weight : 192.27 g/mol
- Structure : Azo group linked to two 2-methylbutyronitrile moieties.
- Applications : Widely used as a low-temperature initiator for vinyl polymerizations. Its smaller molecular size and lower decomposition temperature (compared to aromatic azo compounds) make it suitable for specific industrial processes .
Bis-Aromatic Compounds with Heteroatom Linkages
2,2′-[1,2-Phenylenebis(methylenesulfanediyl)]bis(1-methyl-1H-benzimidazole)
- Molecular Formula : C₂₄H₂₂N₄S₂
- Molecular Weight : 430.59 g/mol
- Structure : Two 1-methylbenzimidazole groups connected via a sulfur-linked benzene bridge.
2,2'-(1,2-Ethanediyl)bis[5-nitro-1H-benzimidazole] (CAS 5887-57-0)
- Molecular Formula : C₁₆H₁₀N₆O₄
- Molecular Weight : 374.30 g/mol
- Structure : Ethane-bridged bis-benzimidazole with nitro substituents.
- Applications : Nitro groups enhance electrophilic reactivity, making this compound relevant in explosives or dye synthesis .
Research Findings and Industrial Relevance
- Thermal Stability : Aromatic azo compounds like Benzonitrile, 2,2'-(1,2-diazenediyl)bis- exhibit higher thermal stability than aliphatic analogs (e.g., 2,2'-Azobis-(2-methylbutyronitrile)), which decompose at lower temperatures (~60–80°C) .
- Solubility : Aliphatic nitrile-substituted azo compounds (e.g., 2,4-dimethylpentanenitrile derivative) are more soluble in organic solvents, whereas aromatic analogs may require polar aprotic solvents .
- Safety : All azo-based initiators require careful handling due to explosive decomposition risks. For example, 2,2'-Azobis-(2-methylbutyronitrile) is classified as hazardous under GHS guidelines .
Biological Activity
Benzonitrile, 2,2'-(1,2-diazenediyl)bis- (CAS No. 16288-72-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
The biological activity of Benzonitrile, 2,2'-(1,2-diazenediyl)bis- is primarily attributed to its interaction with specific molecular targets, particularly in the context of cancer therapy. The compound is believed to inhibit key signaling pathways involved in tumorigenesis.
Target of Action
- Fibroblast Growth Factor Receptor (FGFR) : This compound acts as an inhibitor of FGFR signaling pathways, which are crucial in various cancer types. The inhibition occurs through the blockade of receptor dimerization and subsequent autophosphorylation, leading to reduced downstream signaling through pathways such as RAS–MEK–ERK and PI3K–Akt.
Biological Activity
Research indicates that Benzonitrile, 2,2'-(1,2-diazenediyl)bis- exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines.
Antitumor Effects
- Cell Proliferation : The compound has shown the ability to inhibit the proliferation of breast cancer cells (specifically the 4T1 cell line).
- Apoptosis Induction : It induces apoptosis in these cells through mechanisms involving the regulation of apoptotic markers.
- Migration and Invasion : Treatment with this compound significantly reduces the migration and invasion capabilities of cancer cells within 24 hours.
Pharmacokinetics
Pharmacokinetic studies suggest that Benzonitrile, 2,2'-(1,2-diazenediyl)bis- maintains stability in both simulated gastric fluid and intestinal fluid. This stability is essential for its potential oral bioavailability and therapeutic efficacy.
Research Findings
Recent studies have highlighted the anticancer potential of Benzonitrile derivatives. For instance:
- A series of pyrrolo[2,3-b]pyridine derivatives were evaluated for their effectiveness against FGFRs. Among these derivatives, one compound exhibited IC50 values comparable to those of Benzonitrile.
Table 1: Inhibitory Activity on FGFRs
| FGFR Type | IC50 Value (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Case Studies
Several case studies have underscored the efficacy of Benzonitrile in preclinical settings:
-
Study on Breast Cancer Cells : In vitro analysis demonstrated that treatment with Benzonitrile reduced cell viability significantly compared to control groups.
- Methodology : MTS cytotoxicity assays were employed to evaluate cell viability.
- Results : A marked decrease in proliferation was observed at concentrations as low as 10 µM after 48 hours.
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that Benzonitrile modulates the expression levels of matrix metalloproteinases (MMPs), which are critical for cancer cell invasion.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
